2-Chloro-5-methoxyphenylZinc bromide
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Overview
Description
2-Chloro-5-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methoxyphenylZinc bromide can be synthesized through the reaction of 2-chloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-5-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic substrates .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylZinc bromide
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-methoxyphenyl bromide
Uniqueness
2-Chloro-5-methoxyphenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C7H6BrClOZn |
---|---|
Molecular Weight |
286.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-methoxybenzene-6-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UKYVICDXDBRLGH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C[C-]=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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